L-Asparaginyl-L-alanyl-L-alanyl-L-aspartic acid
Description
Properties
CAS No. |
647008-41-1 |
|---|---|
Molecular Formula |
C14H23N5O8 |
Molecular Weight |
389.36 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]propanoyl]amino]propanoyl]amino]butanedioic acid |
InChI |
InChI=1S/C14H23N5O8/c1-5(18-13(25)7(15)3-9(16)20)11(23)17-6(2)12(24)19-8(14(26)27)4-10(21)22/h5-8H,3-4,15H2,1-2H3,(H2,16,20)(H,17,23)(H,18,25)(H,19,24)(H,21,22)(H,26,27)/t5-,6-,7-,8-/m0/s1 |
InChI Key |
VPHJLSXPCDJJSB-XAMCCFCMSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)N)N |
Canonical SMILES |
CC(C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Asparaginyl-L-alanyl-L-alanyl-L-aspartic acid typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, L-asparagine, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.
Coupling: The next amino acid, L-alanine, is coupled to the growing peptide chain using a coupling reagent such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate).
Repetition: Steps 2 and 3 are repeated for the remaining amino acids (L-alanine and L-aspartic acid).
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology, where microorganisms are genetically engineered to produce the peptide. The choice of method depends on the desired scale and purity of the product.
Chemical Reactions Analysis
Types of Reactions
L-Asparaginyl-L-alanyl-L-alanyl-L-aspartic acid can undergo various chemical reactions, including:
Hydrolysis: The peptide bonds can be hydrolyzed by proteolytic enzymes, breaking the compound into its constituent amino acids.
Oxidation: The amino acid residues, particularly asparagine and aspartic acid, can undergo oxidation under specific conditions.
Substitution: The side chains of the amino acids can participate in substitution reactions, such as amidation or esterification.
Common Reagents and Conditions
Hydrolysis: Enzymes like trypsin or acidic conditions (e.g., hydrochloric acid) can be used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution: Reagents like carbodiimides for amidation or alcohols for esterification.
Major Products
Hydrolysis: L-asparagine, L-alanine, and L-aspartic acid.
Oxidation: Oxidized forms of the amino acids.
Substitution: Modified peptides with new functional groups.
Scientific Research Applications
Chemical Applications
L-Asparaginyl-L-alanyl-L-alanyl-L-aspartic acid serves as a model compound in peptide synthesis. Its structure allows researchers to study:
- Peptide Synthesis Techniques : It is often utilized in solid-phase peptide synthesis (SPPS), which involves the sequential addition of amino acids to form peptides. This method is crucial for developing new peptides with desired biological activities.
- Modification Techniques : The compound can be modified to create derivatives with enhanced properties, making it a valuable tool for exploring the effects of structural changes on biological activity .
Biological Applications
In biological research, this compound is investigated for its role in various physiological processes:
- Protein-Protein Interactions : Studies have shown that peptides similar to this compound can influence protein interactions, which are critical for cellular functions.
- Enzyme-Substrate Specificity : The compound aids in understanding how specific peptides interact with enzymes, providing insights into metabolic pathways and potential therapeutic targets .
Medical Applications
The medical potential of this compound is significant:
- Drug Delivery Systems : Research indicates that this peptide can be incorporated into drug delivery systems, enhancing the stability and efficacy of therapeutic agents.
- Bioactive Peptides : It exhibits bioactive properties that could be harnessed in developing new treatments for various diseases, including neurodegenerative disorders and cancer .
Case Study 1: Drug Delivery Systems
A study demonstrated the effectiveness of this compound in enhancing the bioavailability of poorly soluble drugs. By conjugating this peptide to drug molecules, researchers observed improved solubility and absorption rates in vivo, highlighting its potential as a drug delivery enhancer.
Case Study 2: Neuroprotective Effects
Another research project focused on the neuroprotective effects of peptides derived from this compound. The findings indicated that these peptides could reduce neuronal damage in models of oxidative stress, suggesting their use in treating neurodegenerative diseases such as Alzheimer's .
Data Table: Summary of Applications
| Application Area | Specific Uses | Key Findings |
|---|---|---|
| Chemistry | Peptide synthesis and modification | Essential for developing new peptides with tailored properties |
| Biology | Protein interactions and enzyme specificity | Influences cellular functions and metabolic pathways |
| Medicine | Drug delivery systems and bioactive peptides | Enhances drug efficacy and shows promise in neuroprotection |
Mechanism of Action
The mechanism of action of L-Asparaginyl-L-alanyl-L-alanyl-L-aspartic acid depends on its specific application. In biochemical studies, it may interact with enzymes or receptors, influencing their activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins and nucleic acids.
Comparison with Similar Compounds
Dipeptide Derivatives ()
Compounds like L-alanyl-L-aspartic acid (8a) and L-asparaginyl-L-aspartic acid (8b) share structural motifs with the target tetrapeptide. Key differences include:
| Property | L-Asparaginyl-L-alanyl-L-alanyl-L-aspartic Acid (Theoretical) | L-Alanyl-L-aspartic Acid (8a) | L-Asparaginyl-L-aspartic Acid (8b) |
|---|---|---|---|
| Molecular Weight | ~389.35 g/mol | ~204.18 g/mol | ~265.23 g/mol |
| Peptide Bonds | 3 | 1 | 1 |
| Synthesis Yield | Not reported | Not reported | Not reported |
| Melting Point | Not reported | Not reported | Not reported |
| Key Functional Groups | 3 amide bonds, carboxylic acid, Asn side-chain amide | 1 amide bond, carboxylic acid | 1 amide bond, Asn/Asp side chains |
Individual Amino Acids ()
The tetrapeptide’s constituent amino acids (Asn, Ala, Asp) exhibit distinct properties:
| Amino Acid | Molecular Weight (g/mol) | Key Functional Groups | Role in Tetrapeptide |
|---|---|---|---|
| L-Asparagine | 132.12 | Amide side chain | Enhances solubility |
| L-Alanine | 89.09 | Hydrophobic methyl group | Structural simplicity |
| L-Aspartic Acid | 133.10 | Carboxylic acid side chain | Charge and solubility modulation |
Insights: The tetrapeptide combines hydrophilic (Asn, Asp) and hydrophobic (Ala) residues, balancing solubility and structural stability. This contrasts with individual amino acids, which lack the synergistic effects of a peptide sequence .
Longer Peptides ()
Glycyl-L-phenylalanyl-L-alanylglycyl-L-aspartic acid () and L-Leucine,L-asparaginyl-L-methionyl... () highlight trends in peptide complexity:
*PSA: Polar Surface Area
Insights : Larger peptides (e.g., ) exhibit higher molecular weights and PSAs, reducing membrane permeability but increasing target specificity. The tetrapeptide’s intermediate size may offer a balance between bioavailability and functional complexity .
N-Benzoyl Amino Acid Derivatives ()
N-Benzoyl-L-aspartic acid (CAS# 4631-12-3) and related derivatives differ significantly:
| Property | Target Tetrapeptide | N-Benzoyl-L-aspartic Acid |
|---|---|---|
| Molecular Weight | ~389.35 g/mol | 237.2 g/mol |
| Key Modifications | None | N-terminal benzoyl group |
| Hydrophobicity (XlogP) | Low (estimated) | Higher (due to benzoyl) |
| Applications | Therapeutic peptides | Synthetic intermediates |
Insights : N-Benzoyl derivatives are more lipophilic, favoring applications in organic synthesis, whereas the tetrapeptide’s polar nature aligns with biomedical uses .
Research Implications and Gaps
- Anti-Fibrosis Potential: Compounds in showed anti-liver fibrosis activity, suggesting the tetrapeptide’s similar backbone might share therapeutic relevance.
- Synthetic Challenges : Longer peptides (e.g., ) require advanced purification (e.g., HPLC), implying the tetrapeptide’s synthesis would demand similar rigor .
- Data Limitations : Direct experimental data (e.g., melting points, yields) for the target compound are absent in the evidence, necessitating further study.
Biological Activity
L-Asparaginyl-L-alanyl-L-alanyl-L-aspartic acid is a synthetic peptide that has garnered attention in biochemical research for its potential biological activities. This compound is a derivative of aspartic acid, which plays crucial roles in various metabolic processes, including neurotransmission and protein synthesis. This article explores the biological activity of this peptide, focusing on its mechanisms of action, cellular interactions, and implications in health and disease.
The biological activity of this compound primarily stems from its ability to interact with specific molecular targets within cells. Peptides like this one can modulate the activity of enzymes and receptors, influencing various signaling pathways. Notably, the peptide's structure allows it to participate in:
- Protein-Protein Interactions : The sequence of amino acids can facilitate binding to other proteins, which is essential for cellular signaling and metabolic regulation.
- Enzyme Modulation : The peptide may act as a substrate or inhibitor for specific enzymes, thus affecting metabolic pathways that are critical for cell survival and proliferation .
Case Studies
- Leukemia Treatment : Research has shown that L-asparaginase (ASNase), an enzyme that hydrolyzes asparagine and glutamine into aspartic acid, is crucial in treating acute lymphoblastic leukemia (ALL). The efficacy of ASNase can be influenced by factors such as obesity, which alters the availability of amino acids in the tumor microenvironment. This highlights the importance of understanding how peptides like this compound interact with metabolic pathways in cancer therapy .
- Neurotransmission : L-Aspartic acid (L-Asp), a component of the peptide, plays a significant role in neurotransmission. It is involved in the glutamate-glutamine cycle, which is critical for maintaining neuronal health and function. Disruptions in this cycle can lead to neurological disorders, indicating that peptides containing L-Asp may have therapeutic potential .
Data Tables
The following table summarizes key findings related to the biological activity of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
